molecular formula C19H15ClIN5O3 B8022270 Iodonitrotetrazolium chloride;p-Iodonitrotetrazolium Violet

Iodonitrotetrazolium chloride;p-Iodonitrotetrazolium Violet

Cat. No. B8022270
M. Wt: 523.7 g/mol
InChI Key: IPAARSRSLCNBNY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Iodonitrotetrazolium chloride;p-Iodonitrotetrazolium Violet is a useful research compound. Its molecular formula is C19H15ClIN5O3 and its molecular weight is 523.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iodonitrotetrazolium chloride;p-Iodonitrotetrazolium Violet suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iodonitrotetrazolium chloride;p-Iodonitrotetrazolium Violet including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chromium Determination : Iodonitrotetrazolium chloride interacts with chromium(VI) to form ion-associates, useful in extraction photometric methods for determining chromium in steels and soils (Kamburova, 1993).

  • Microbial Viability Assessment : It's been compared with other compounds for detecting metabolic activity in heat-stressed Listeria monocytogenes cells, offering a means to assess cellular viability (Bovill, Shallcross, & Mackey, 1994).

  • Soil Dehydrogenase Activity : An improved method using iodonitrotetrazolium chloride has been developed for determining potential soil dehydrogenase activity. This is important for assessing microbial biomass and soil health (Mersi & Schinner, 1991).

  • Superoxide Radical Research : Iodonitrotetrazolium violet is reduced by superoxide anion, which has implications in studies involving oxidative stress and related biological processes (Podczasy & Wei, 1988).

  • Antibody Binding Studies : It's been used in brain membrane preparations, influencing monoclonal antibody binding to the membranes, which is critical in antigen research (Stoughton, Kelly, & Akeson, 1983).

  • Succinate Dehydrogenase Activity Assay : Utilized in a spectrophotometric assay method for determining succinate dehydrogenase activity, important in mitochondrial studies and cell metabolism research (Munujos, Coll-Cantí, González-Sastre, & Gella, 1993).

  • Microbial Activity Measurement in Soils : Compared and improved methods for measuring soil dehydrogenase activity using iodonitrotetrazolium chloride, providing insights into soil microbial activity and health (Friedel, Mölter, & Fischer, 1994).

  • Diaphorase Activity Assay : Assay of diaphorase activity in commercial preparations and clinical chemical reagents, important in biochemical and medical research (Gella, Olivella, Pegueroles, & Gener, 1981).

  • Chemical Kinetics in Bacterial Studies : Used in studying the reduction process involving Bacillus subtilis cells, contributing to the understanding of bacterial metabolism and interactions (Kalinina et al., 2019).

properties

IUPAC Name

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13IN5O2.ClH.H2O/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27;;/h1-13H;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAARSRSLCNBNY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClIN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodonitrotetrazolium chloride;p-Iodonitrotetrazolium Violet

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.